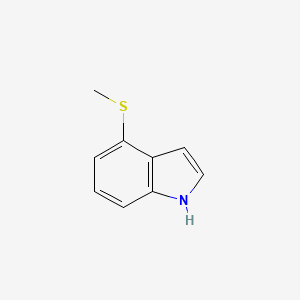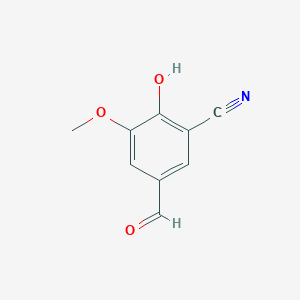
Benzonitrile, 5-formyl-2-hydroxy-3-methoxy-
Descripción general
Descripción
“Benzonitrile, 5-formyl-2-hydroxy-3-methoxy-” is a chemical compound with the molecular formula C9H7NO3 . It is a derivative of benzonitrile, which is a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes .
Molecular Structure Analysis
The molecular structure of “Benzonitrile, 5-formyl-2-hydroxy-3-methoxy-” consists of a benzonitrile core with formyl, hydroxy, and methoxy functional groups attached to it . The molecular weight of this compound is 177.16 .Chemical Reactions Analysis
Benzonitrile derivatives can undergo various chemical reactions. For instance, 3-Methoxybenzonitrile undergoes dealkylation on treatment with SiCl4/LiI and BF3 . 4-Hydroxy-3-methoxybenzonitrile on treatment with sodium perborate yields 4-hydroxy-3-methoxybenzamide .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzonitrile, 5-formyl-2-hydroxy-3-methoxy-” include a predicted boiling point of 290.7±40.0 °C and a predicted density of 1.33±0.1 g/cm3 . The pKa of this compound is predicted to be 5.00±0.23 .Safety and Hazards
The safety data sheet for benzonitrile indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
The future directions for “Benzonitrile, 5-formyl-2-hydroxy-3-methoxy-” could involve the exploration of green synthesis methods, as these methods offer advantages such as reduced reaction time, minimized corrosion, and simplified separation processes . Additionally, the development of new organic pigments using benzonitrile derivatives could be a potential area of research .
Propiedades
Número CAS |
73289-80-2 |
|---|---|
Nombre del producto |
Benzonitrile, 5-formyl-2-hydroxy-3-methoxy- |
Fórmula molecular |
C9H7NO3 |
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
5-formyl-2-hydroxy-3-methoxybenzonitrile |
InChI |
InChI=1S/C9H7NO3/c1-13-8-3-6(5-11)2-7(4-10)9(8)12/h2-3,5,12H,1H3 |
Clave InChI |
WOJXDVHCOHEPGD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)C#N)C=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dibromo-6-methoxybenzo[b]thiophene 1,1-dioxide](/img/structure/B8706178.png)
![6-(3-Cyanopropyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8706186.png)
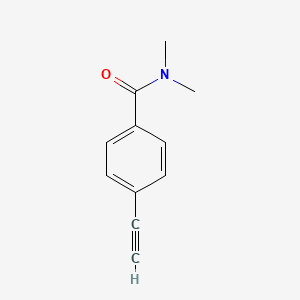
![3-[(4-Cyanobenzyl)amino]propanoic acid](/img/structure/B8706199.png)
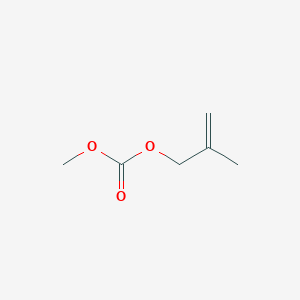

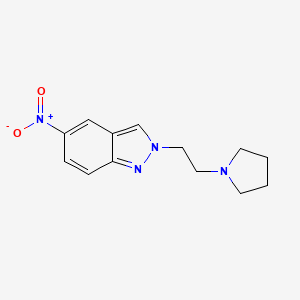
![2,4-Bis[[3-(diethylamino)propyl]amino]-6-chloro-1,3,5-triazine](/img/structure/B8706218.png)
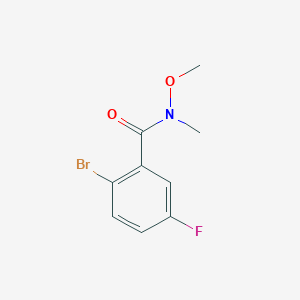
![Benzoic acid, 4,4'-[1,4-butanediylbis(iminocarbonyl)]bis-, dimethyl ester](/img/structure/B8706237.png)
![N-[(5-bromo-3-thienyl)methyl]-N-methylbenzamide](/img/structure/B8706243.png)
![4-(3-Nitrophenyl)-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8706251.png)
